REACTION_CXSMILES
|
N(OC(C)(C)C)=O.[Br:8][C:9]1[CH:15]=[CH:14][C:12](N)=[C:11]([CH3:16])[C:10]=1[CH3:17].[CH3:18][S:19]SC>[Cu]>[CH3:17][C:10]1[C:11]([CH3:16])=[C:12]([S:19][CH3:18])[CH:14]=[CH:15][C:9]=1[Br:8]
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Name
|
|
Quantity
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603 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
copper
|
Quantity
|
375 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
761 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(N)C=C1)C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
77.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The mixture is subsequently stirred at from 75 to 80° C. for 9 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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For work-up, the mixture is cooled
|
Type
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FILTRATION
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Details
|
the residue is filtered off
|
Type
|
WASH
|
Details
|
the filtrate is washed with saturated aqueous NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
For purification of the product
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated by distillation
|
Type
|
CUSTOM
|
Details
|
Initially, the excess dimethyl disulfide is separated off at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
1870 g of dimethyl disulfide (purity >97% according to GC) are recovered
|
Type
|
DISTILLATION
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Details
|
The residue is subsequently subjected to fractional distillation under reduced pressure (0.1 mbar)
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1C)SC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |